molecular formula C10H6ClNOS B1451469 2-(4-Chlorophenyl)thiazole-5-carbaldehyde CAS No. 721920-84-9

2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Cat. No. B1451469
M. Wt: 223.68 g/mol
InChI Key: QJHQBOBUAOFVLH-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)thiazole-5-carbaldehyde” is a chemical compound with the empirical formula C10H6ClNOS and a molecular weight of 223.68 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)thiazole-5-carbaldehyde” can be represented by the SMILES string Clc1ccc(cc1)-c2ncc(C=O)s2 . This indicates that the molecule consists of a chlorophenyl group attached to a thiazole ring, which is further connected to a carbaldehyde group .

Scientific Research Applications

Photophysical and Fluorescence Studies

Another research direction involves the synthesis of photoactive compounds based on the chlorophenyl-thiazole structure. Studies have been conducted on the synthesis of novel compounds like 4-(4-chlorophenyl)-2-(1H-indol-3-yl)-6-substituted phenyl-2H-thiazolo[3,2-a][1,3,5]triazines. These compounds were characterized and their antioxidant property, electrochemical, and photophysical properties in different organic solvents were investigated. Interestingly, the fluorescence quantum yield of certain Schiff bases derived from these compounds was remarkably high, positioning these derivatives as potential candidates for metal-free organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).

Biological and Chemical Synthesis Applications

Derivatives of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde have also been explored in various biological and chemical synthesis applications. These include the preparation of novel antimicrobial agents and the construction of biologically active fused heterocycles. The compounds' properties such as antibacterial, antifungal, and antimycobacterial activities against various strains have been evaluated. Furthermore, these compounds have been used as synthons in heterocyclic synthesis, demonstrating their versatility and utility in chemical synthesis processes (B'Bhatt & Sharma, 2017).

properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHQBOBUAOFVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661674
Record name 2-(4-Chlorophenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)thiazole-5-carbaldehyde

CAS RN

721920-84-9
Record name 2-(4-Chlorophenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-1,3-thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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